2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Overview
Description
MIT-PZR is a mitochondria-targeted fluorescent probe known for its low cytotoxicity and high specificity. It is primarily used in live cell imaging and in vivo studies due to its ability to emit near-infrared fluorescence. The compound has a molecular formula of C₃₃H₃₀N₄OS₂ and a molecular weight of 562.75 g/mol .
Mechanism of Action
Target of Action
MIT-PZR, also known as 2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile, primarily targets the enzyme 15-lipoxygenase . This enzyme is a key regulator of oxidative stress and inflammation in all tissues .
Mode of Action
MIT-PZR interacts with its target, 15-lipoxygenase, by modulating its activity. Oxidative stress activates 15-lipoxygenase, resulting in increased inflammation and oxidative stress, and decreased cellular viability . By targeting this enzyme, MIT-PZR can potentially mitigate these effects .
Result of Action
MIT-PZR is a mitochondria-targeted fluorescent probe . It is aggregation-induced emission (AIE) active and displays absorption/emission maxima of 485/705 nm, respectively . It can be used in live cells and in vivo
Action Environment
It is known that mit-pzr is a mitochondria-targeted probe , suggesting that its action is likely influenced by the mitochondrial environment within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIT-PZR involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired fluorescent properties. The key steps include:
Formation of the Core Structure: This involves the condensation of specific aromatic aldehydes with amines under acidic conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its fluorescence and mitochondrial targeting ability.
Industrial Production Methods
Industrial production of MIT-PZR follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
MIT-PZR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different fluorescence properties.
Reduction: Reduction reactions can modify the electronic structure of MIT-PZR, affecting its fluorescence.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of MIT-PZR with altered fluorescence properties and mitochondrial targeting abilities .
Scientific Research Applications
MIT-PZR has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study mitochondrial function and dynamics.
Biology: Employed in live cell imaging to visualize mitochondrial activity and health.
Medicine: Potential applications in diagnosing mitochondrial diseases and monitoring the efficacy of mitochondrial-targeted therapies.
Industry: Utilized in the development of diagnostic tools and imaging agents for biomedical research
Comparison with Similar Compounds
Similar Compounds
Rhodamine 123: Another mitochondria-targeted fluorescent dye but with different excitation/emission properties.
MitoTracker: A family of mitochondrial dyes with varying properties and applications.
Uniqueness of MIT-PZR
MIT-PZR stands out due to its low cytotoxicity and high specificity for mitochondria, making it particularly suitable for long-term imaging studies in live cells and in vivo applications. Its near-infrared emission also provides deeper tissue penetration and reduced background fluorescence compared to other dyes .
Properties
IUPAC Name |
2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYUDVPJRIVPOC-DXJNIWACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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